molecular formula C39H51N9O10 B12113534 Ac-DL-Leu-DL-Asp-DL-Gln-DL-Trp-DL-Phe-Gly-NH2

Ac-DL-Leu-DL-Asp-DL-Gln-DL-Trp-DL-Phe-Gly-NH2

Cat. No.: B12113534
M. Wt: 805.9 g/mol
InChI Key: VTQMNICJVWMKEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ac-Leu-Asp-Gln-Trp-Phe-Gly-NH2 is a peptide with the chemical formula C41H57N9O10. . This peptide has gained significant attention in the scientific community due to its potential therapeutic applications in various fields, including medical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-Leu-Asp-Gln-Trp-Phe-Gly-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Resin Loading: The first amino acid, glycine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

    Coupling: The next amino acid in the sequence is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each amino acid in the sequence.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of Ac-Leu-Asp-Gln-Trp-Phe-Gly-NH2 follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Ac-Leu-Asp-Gln-Trp-Phe-Gly-NH2 can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the tryptophan and phenylalanine residues.

    Reduction: Reduction reactions can target disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs of the peptide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Amino acid derivatives and coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine .

Scientific Research Applications

Ac-Leu-Asp-Gln-Trp-Phe-Gly-NH2 has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in modulating neuropeptide Y Y1 receptor activity.

    Medicine: Potential therapeutic applications in treating conditions related to neuropeptide Y Y1 receptor dysregulation, such as obesity and anxiety.

    Industry: Utilized in the development of peptide-based drugs and therapeutic agents.

Mechanism of Action

Ac-Leu-Asp-Gln-Trp-Phe-Gly-NH2 exerts its effects by selectively binding to the neuropeptide Y Y1 receptor. This binding inhibits the receptor’s activity, which can modulate various physiological processes, including appetite regulation and stress response. The molecular targets and pathways involved include the inhibition of adenylate cyclase and the reduction of cyclic AMP levels.

Comparison with Similar Compounds

Similar Compounds

    Tirzepatide (LY3298176): A peptide with a similar structure but different sequence and therapeutic applications.

    α-Melanocyte Stimulating Hormone (α-MSH): Another peptide hormone with different biological functions.

Uniqueness

Ac-Leu-Asp-Gln-Trp-Phe-Gly-NH2 is unique due to its selective antagonism of the neuropeptide Y Y1 receptor, which distinguishes it from other peptides with broader or different receptor targets.

Properties

IUPAC Name

3-[(2-acetamido-4-methylpentanoyl)amino]-4-[[5-amino-1-[[1-[[1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H51N9O10/c1-21(2)15-28(44-22(3)49)37(56)48-31(18-34(52)53)39(58)45-27(13-14-32(40)50)36(55)47-30(17-24-19-42-26-12-8-7-11-25(24)26)38(57)46-29(35(54)43-20-33(41)51)16-23-9-5-4-6-10-23/h4-12,19,21,27-31,42H,13-18,20H2,1-3H3,(H2,40,50)(H2,41,51)(H,43,54)(H,44,49)(H,45,58)(H,46,57)(H,47,55)(H,48,56)(H,52,53)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTQMNICJVWMKEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NCC(=O)N)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H51N9O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

805.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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